molecular formula C16H22ClFN2O2 B4580200 2-(3-chloro-4-fluorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide

2-(3-chloro-4-fluorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide

Cat. No. B4580200
M. Wt: 328.81 g/mol
InChI Key: DMTJEJKVCXUCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chloro-4-fluorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide, also known as CFPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFPA belongs to the class of compounds known as piperidine derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Research on Related Compounds

  • Phenoxyherbicides and Health Impacts : Studies on phenoxyherbicides, which share a phenoxy group similar to the query compound, have explored their association with health outcomes. For instance, research in New Zealand examined the link between exposure to phenoxyherbicides and chlorophenols with soft tissue sarcoma, suggesting a need for further investigation to conclude on human health risks (Smith et al., 1984).

  • Metabolism Studies of Analgesics : Acetaminophen, an analgesic with a different mechanism but still relevant due to its study of metabolism, was analyzed through high-resolution liquid chromatography to understand its metabolic pathways. Such studies can inform the metabolism of related compounds (Mrochek et al., 1974).

  • Imaging Agents for Brain Disorders : Compounds like 123I-CLINDE used in imaging for glioblastoma multiforme (GBM) offer insights into the application of chemical compounds in diagnosing and understanding the progression of brain disorders. These studies demonstrate the potential for related compounds in diagnostic imaging and therapy planning (Jensen et al., 2015).

  • Environmental and Health Monitoring : Research into the environmental presence and health implications of di-(2-ethylhexyl)phthalate (DEHP) shows the importance of monitoring and understanding the impact of chemical compounds on human health, particularly during sensitive periods like pregnancy (Latini et al., 2003).

properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClFN2O2/c1-2-7-20-8-5-12(6-9-20)19-16(21)11-22-13-3-4-15(18)14(17)10-13/h3-4,10,12H,2,5-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTJEJKVCXUCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)COC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloro-4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chloro-4-fluorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-chloro-4-fluorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-chloro-4-fluorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-chloro-4-fluorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-chloro-4-fluorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide
Reactant of Route 6
2-(3-chloro-4-fluorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.